molecular formula C23H22N2O8 B11956252 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate

Cat. No.: B11956252
M. Wt: 454.4 g/mol
InChI Key: WCIMRCGAANBKFS-UHFFFAOYSA-N
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Description

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a 2,5-dioxopyrrolidin-1-yl core substituted with a benzyl group at position 1 and a 3-{[(benzyloxy)carbonyl]amino}butanedioate moiety at position 2. This compound is notable for its role as a reagent in peptide synthesis, particularly in protecting amino groups during solid-phase peptide assembly. Its mild reactivity and stability under standard reaction conditions make it advantageous over harsher reagents like benzyl carbonochloridate .

Structurally, the compound’s 2,5-dioxopyrrolidinyl group acts as an activating agent, facilitating nucleophilic substitution reactions. The benzyloxycarbonyl (Cbz) group provides orthogonal protection for amines, enabling selective deprotection in multi-step syntheses. Applications extend to the preparation of bioactive molecules, including protease inhibitors and antimicrobial agents .

Properties

Molecular Formula

C23H22N2O8

Molecular Weight

454.4 g/mol

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)

InChI Key

WCIMRCGAANBKFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate typically involves the reaction of benzyl chloroformate with 2,5-dioxopyrrolidin-1-yl butanedioate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Stability/Reactivity
1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate C₂₃H₂₂N₂O₈ 454.43 g/mol Benzyl, Cbz-amino-butanedioate Peptide protection, bioactive molecule synthesis Stable under mild acidic/basic conditions; hydrolyzes with H₂/Pd
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (I) C₁₃H₁₃NO₅ 263.25 g/mol Benzyl, carbonate ester Amino acid protection Hydrolytically sensitive; reacts with amines at RT
1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate C₁₇H₁₉NO₆ 333.34 g/mol Benzyl, diacetate Prodrug synthesis (e.g., lipophilic drug delivery) Enhanced lipophilicity; ester hydrolysis in vivo
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 g/mol Pyren-1-yl butanoate Fluorescent probes, bioconjugation Photostable; reacts with thiols/amines
2,5-Dioxopyrrolidin-1-yl 2-[(benzyloxy)carbonyl]amino}acetate C₁₄H₁₄N₂O₆ 306.27 g/mol Cbz-amino acetate Small-molecule coupling Moderate stability; requires anhydrous conditions

Biological Activity

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N2O7
  • Molecular Weight : 364.35 g/mol

This structure features a pyrrolidine ring, which is often associated with various biological activities, including anticonvulsant properties.

Anticonvulsant Properties

Recent studies have identified similar compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which exhibit broad-spectrum anticonvulsant activity. AS-1 demonstrated significant protection in several animal models of epilepsy, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (PTZ) Test
  • 6-Hz Test (32 mA and 44 mA)

In these models, AS-1 showed a favorable safety margin and effective seizure protection at doses ranging from 15 mg/kg to 60 mg/kg. Notably, it exhibited synergistic effects when combined with valproic acid (VPA), suggesting potential for use as an adjunct therapy in drug-resistant epilepsy .

The mechanisms by which these compounds exert their anticonvulsant effects likely involve modulation of neurotransmitter systems and ion channels. Specifically, AS-1 was found to decrease the number of epileptiform-like events in zebrafish larvae, indicating a direct impact on neuronal excitability .

ADME-Tox Profile

The pharmacokinetic evaluation of AS-1 revealed promising ADME-Tox properties:

  • Absorption : Good permeability in parallel artificial membrane permeability assays.
  • Metabolism : Excellent metabolic stability with minimal inhibition of cytochrome P450 enzymes (CYP3A4/CYP2D6).
  • Toxicity : No significant hepatotoxicity observed in HepG2 cells at concentrations up to 10 μM .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
AS-1C17H20N2O6AnticonvulsantEffective in MES and PTZ tests; synergistic with VPA
1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl)(tert-butoxycarbonyl)-L-glutamateC21H26N2O8Potentially similar activityStructure suggests similar mechanisms
Diethyl-(3-benzyl-1-benzyloxy-2,5-dioxopyrrolidin-3-yl)-phosphonateC22H26NO6PNot directly studied but relatedStructural derivatives may share activity

Case Studies

A notable case study involved the application of AS-1 in a model of drug-resistant epilepsy. The compound was administered in various doses, demonstrating a dose-dependent effect on seizure protection. The findings indicated that AS-1 could delay the progression of kindling induced by repeated PTZ injections .

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